9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one
Overview
Description
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one is a complex organic compound with a unique structure that includes a chlorine atom and a fused oxathiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one typically involves multiple steps. One common method includes the cyclodehydration of appropriate precursors using phosphorus oxychloride (POCl3) as a dehydrating agent . This is followed by further functionalization steps to introduce the chlorine atom and complete the oxathiazocin ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines
- 1,2,3,4,4a,9a-hexahydro-1β,4aα-dimethylfluorene-1α,9-dicarboxylic acids
Uniqueness
What sets 9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one apart from similar compounds is its unique oxathiazocin ring system, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-6,7,8,9,9a,12-hexahydro-5aH-benzo[d][3,6,1]benzoxathiazocin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c14-8-5-6-11-9(7-8)15-13(16)17-10-3-1-2-4-12(10)18-11/h5-7,10,12H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBPGZDUBXPREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC(=O)NC3=C(S2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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